6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-(hydroxymethyl)anilino group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(hydroxymethyl)aniline with a pyrimidine derivative under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-(hydroxymethyl)aniline in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in viral replication or cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the virus or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
2-(2,4,5-Substituted-anilino)pyrimidine: A related compound with different substituents on the aniline ring.
Uniqueness
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications.
Properties
CAS No. |
72255-61-9 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-[4-(hydroxymethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c15-6-7-1-3-8(4-2-7)12-9-5-10(16)14-11(17)13-9/h1-5,15H,6H2,(H3,12,13,14,16,17) |
InChI Key |
QKDORVFCBPFVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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